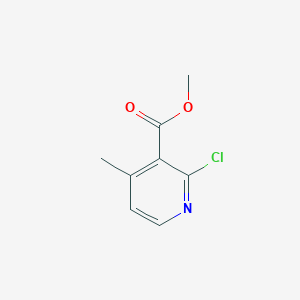

Methyl 2-chloro-4-methylnicotinate

Übersicht

Beschreibung

“Methyl 2-chloro-4-methylnicotinate” is a chemical compound with the CAS Number: 217811-63-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-chloro-4-methylnicotinate .

Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-4-methylnicotinate” is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-methylnicotinate” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

- Synthesis of P2Y12 Receptor Antagonists: Development of multi-kilogram scale synthesis for AZD1283, a P2Y12 receptor antagonist, involved coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, indicating its role in pharmaceutical synthesis (Andersen et al., 2013).

- Chromenes and Quinolines Synthesis: Methyl 4-chloro-2-butynoate, a related compound, is used in Morita-Baylis-Hillman reactions with salicylic aldehydes for synthesizing chromenes and quinolines (Bello et al., 2010).

Pest Management

- Thrips Pest Management: Methyl isonicotinate, a similar compound, is being investigated as a non-pheromone semiochemical in thrips pest management. It's effective in trap capture for monitoring and potentially for mass trapping and other management strategies (Teulon et al., 2017).

Analytical Chemistry

- Lipid Peroxidation Analysis: 1-Methyl-2-phenylindole, reacting with compounds like malondialdehyde, forms a stable chromophore, indicating its use in lipid peroxidation assays. This reflects the potential of related methyl nicotinate compounds in analytical chemistry (Gérard-Monnier et al., 1998).

Medicinal Chemistry

- Hemoglobin Allosteric Modifiers: Research on 2-(aryloxy)-2-methylpropionic acids, structurally related to methyl nicotinates, showed their potential as allosteric effectors of hemoglobin, suggesting similar compounds could have medical applications (Randad et al., 1991).

Other Applications

- Vasodilatory Response Studies: Methylnicotinate has been used to study vasodilatory responses in conditions like schizophrenia, demonstrating its utility in physiological research (Ross et al., 2004).

- Skin Inflammation Models: Topically applied methyl nicotinate induces temporary inflammation on human skin, useful for studying anti-inflammatory effects in dermatological research (Monteiro Rodrigues et al., 2021)

Wirkmechanismus

Target of Action

Methyl 2-chloro-4-methylnicotinate is a derivative of Methyl nicotinate . The primary target of Methyl nicotinate is thought to be peripheral blood capillaries . It acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Mode of Action

It is thought that methyl nicotinate promotes the release of prostaglandin d2 . This prostaglandin is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation of the peripheral blood capillaries .

Result of Action

The primary result of the action of Methyl 2-chloro-4-methylnicotinate is thought to be an increase in local blood flow due to vasodilation . This can lead to a warming sensation and potential relief from muscle and joint pain .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQVQDYEBIHZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591371 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217811-63-7 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

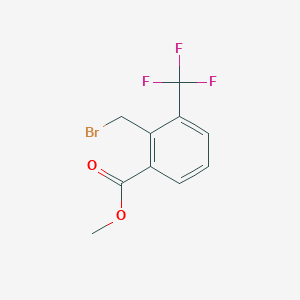

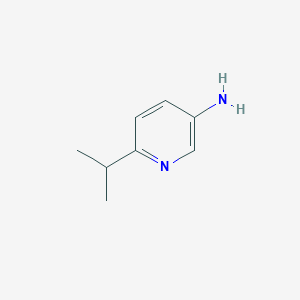

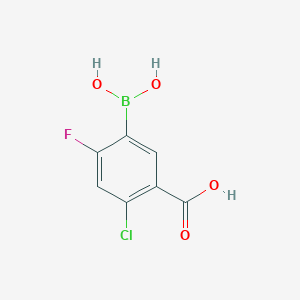

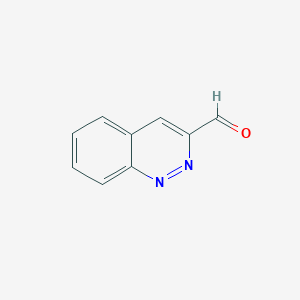

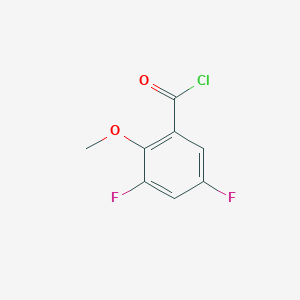

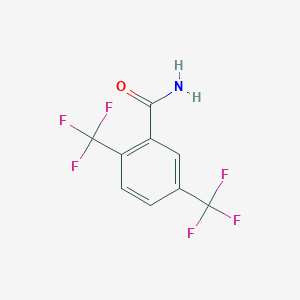

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)

![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)

![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)